molecular formula C11H24Cl2N2 B2552442 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride CAS No. 1820649-04-4

3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride

Cat. No. B2552442
CAS RN: 1820649-04-4
M. Wt: 255.23
InChI Key: LHZXCNGYEBVASS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches to azaspiro[5.5]undecane derivatives have been described. One method involves using 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone as a starting material for the stereoselective synthesis of a key intermediate for perhydrohistrionicotoxin . Another approach describes a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through Michael addition of a lithium enolate to a tetrasubstituted olefin . Additionally, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives . Intramolecular spirocyclization of 4-substituted pyridines has also been used to construct 3,9-diazaspiro[5.5]undecane derivatives .

Molecular Structure Analysis

The molecular structure of azaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework that incorporates nitrogen atoms. This structure is versatile and allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compounds .

Chemical Reactions Analysis

Azaspiro[5.5]undecane derivatives participate in a variety of chemical reactions. For instance, N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione activated α-amino acids have been used in the synthesis of dipeptides, demonstrating the utility of these compounds in peptide coupling reactions . Aminomethylation reactions have also been performed on 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile to synthesize new diazaspiro derivatives . Furthermore, enantioselective electrocatalytic oxidation of racemic amines has been achieved using a chiral 1-azaspiro[5.5]undecane N-oxyl radical .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[5.5]undecane derivatives are influenced by their molecular structure and the substituents present. The synthesis of enantiospecific compounds such as (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane highlights the potential for creating compounds with specific optical properties . Additionally, the ability to synthesize both symmetrical and unsymmetrical 3,9-diazaspiro[5.5]undecanes suggests a wide range of chemical behaviors and reactivities for these compounds .

Scientific Research Applications

Enantioselective Catalysis

Research has shown that spiro compounds, similar to 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride, can be used in enantioselective catalysis. For instance, the electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical resulted in mixtures of carbonyl compounds and amines with significant enantiopurity, demonstrating its utility in the selective synthesis of enantiomerically enriched compounds (Kashiwagi et al., 1999).

Synthesis of Spiro Compounds

Spiro compounds, including those with azaspiro[5.5]undecane structures, have been synthesized for pharmacological screening. The synthesis of azaspirodione, azaspirane, and bis-azaspirodione derivatives showcases the chemical versatility of these compounds for potential therapeutic applications (El-Telbany et al., 1977).

Anticancer Activity

Certain 9,9-dialkylazaspiro[5.5]undecane derivatives have been explored for their biological activity, showing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture. This highlights the potential of spiro compounds in the development of new anticancer agents (Rice et al., 1973).

Solid-Phase Synthesis Techniques

The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, utilizing compounds related to 3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride, demonstrates advanced synthetic techniques that provide efficient pathways to these complex structures. This method highlights the advancement in synthetic chemistry for creating bioactive molecules (Macleod et al., 2006).

Peptide Synthesis

The compound has also found applications in peptide synthesis, where derivatives such as 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate have been used for the synthesis of N-protected amino acid esters. This showcases its utility in the precise construction of peptides, which are crucial in drug development and biological research (Rao et al., 2016).

properties

IUPAC Name

3-methyl-3-azaspiro[5.5]undecan-9-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-13-8-6-11(7-9-13)4-2-10(12)3-5-11;;/h10H,2-9,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZXCNGYEBVASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC(CC2)N)CC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride

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